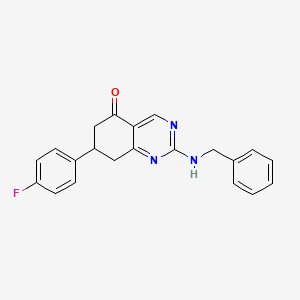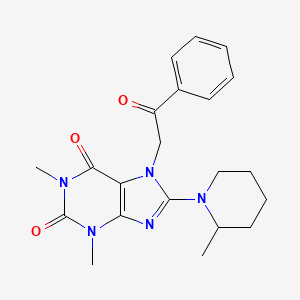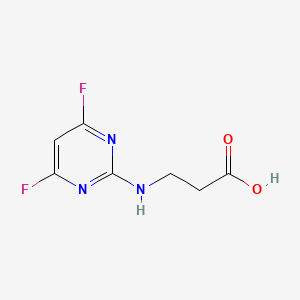
N,N'-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with the molecular formula C28H43N It is characterized by the presence of two tert-butylphenyl groups attached to a benzene-1,3-dicarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-tert-butylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired dicarboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring or the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenylacetylene: Shares the tert-butylphenyl group but differs in its overall structure and reactivity.
1,3-Bis[bis(4-tert-butylphenyl)chloromethyl]benzene: Similar in having tert-butylphenyl groups but with different functional groups and applications.
Uniqueness
N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C30H36N2O2 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
1-N,3-N-bis[(4-tert-butylphenyl)methyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H36N2O2/c1-29(2,3)25-14-10-21(11-15-25)19-31-27(33)23-8-7-9-24(18-23)28(34)32-20-22-12-16-26(17-13-22)30(4,5)6/h7-18H,19-20H2,1-6H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
JILUPBVSIWRNAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006813.png)
![ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate](/img/structure/B15006814.png)

![5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium](/img/structure/B15006823.png)

![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-bromo-4-methylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15006846.png)


![3-[4-(Adamantan-1-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B15006867.png)

![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
